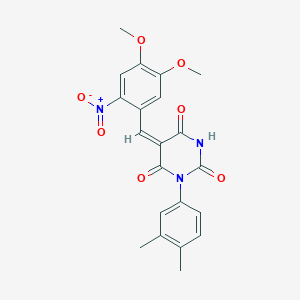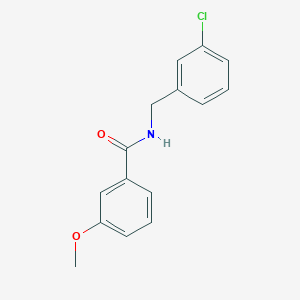![molecular formula C20H20FNO B4966838 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone, also known as 4F-MDMB-BICA, is a synthetic cannabinoid. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, such as pain perception, appetite, and mood regulation. Synthetic cannabinoids like 4F-MDMB-BICA are used in scientific research to study the endocannabinoid system and its potential therapeutic applications.
Wirkmechanismus
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone is a potent agonist of the CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and are involved in the regulation of pain perception, appetite, and mood. CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune responses. Activation of CB1 and CB2 receptors by this compound leads to various physiological effects, such as analgesia, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated by its agonist activity at the CB1 and CB2 receptors. Activation of CB1 receptors in the brain leads to analgesia, appetite stimulation, and mood modulation. Activation of CB2 receptors in immune cells leads to immune modulation and inflammation regulation. Synthetic cannabinoids like this compound are used to study the effects of CB1 and CB2 receptor activation on various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone in lab experiments are its potency and selectivity for the CB1 and CB2 receptors. It allows researchers to study the effects of CB1 and CB2 receptor activation on various physiological processes with high specificity and potency. The limitations of using this compound in lab experiments are its potential toxicity and lack of pharmacokinetic data. Synthetic cannabinoids like this compound have the potential to cause adverse effects, and their pharmacokinetic properties are not well understood.
Zukünftige Richtungen
For research on 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone include investigating its potential therapeutic applications in various diseases, such as chronic pain, cancer, and neurological disorders. Synthetic cannabinoids like this compound have the potential to modulate the endocannabinoid system and provide therapeutic benefits in various diseases. Further research is needed to understand the pharmacokinetic properties and potential toxicity of this compound and other synthetic cannabinoids.
Synthesemethoden
The synthesis of 1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with indole-3-carboxaldehyde to form 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This compound is then reacted with 2,2-dimethyl-1-propanone in the presence of a catalyst to form this compound. The final product is purified by chromatography and characterized by spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone is used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are involved in various physiological processes. Synthetic cannabinoids like this compound are used to study the effects of CB1 and CB2 receptor activation on pain perception, appetite, and mood regulation. They are also used to investigate the potential therapeutic applications of CB1 and CB2 receptor agonists in various diseases, such as chronic pain, cancer, and neurological disorders.
Eigenschaften
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]indol-3-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO/c1-20(2,3)19(23)17-13-22(18-7-5-4-6-16(17)18)12-14-8-10-15(21)11-9-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALPPJKIXDWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)


![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4966793.png)
![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
